NAFARELIN ACETATE

Catalog No.
S536594
CAS No.
86220-42-0
M.F
C68H89N17O16
M. Wt
1400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NAFARELIN ACETATE

CAS Number

86220-42-0

Product Name

NAFARELIN ACETATE

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate

Molecular Formula

C68H89N17O16

Molecular Weight

1400.5 g/mol

InChI

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1

InChI Key

FSBTYDWUUWLHBD-UDXTWCDOSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

Synonyms

5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TYROSYL-3-(2-NAPHTHYL)-D-ALANYL-L-LEUCYL-L-ARGINYL-L-PROLYLGLYCINAMIDE ACETATE HYDRATE;NAFARELIN ACETATE;NAFARELIN ACETATE HYDRATE;5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O

The exact mass of the compound Synarel is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Gonadotropin-Releasing Hormone. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nafarelin acetate (CAS 86220-42-0) is a highly potent synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), characterized by a critical D-naphthylalanine substitution at position 6. This specific structural modification confers exceptional hydrophobicity and resistance to proteolytic cleavage, establishing it as a benchmark active pharmaceutical ingredient (API) for non-invasive, transmucosal peptide delivery systems. For procurement managers and formulation scientists, nafarelin acetate represents a highly specialized alternative to traditional depot-injected GnRH agonists, offering a unique pharmacokinetic profile with an elimination half-life of 2.5 to 4 hours and a receptor binding affinity in the picomolar range, making it ideal for applications requiring precise, reversible pituitary desensitization [1].

Substituting nafarelin acetate with other in-class GnRH agonists, such as leuprolide acetate or native GnRH, fundamentally alters formulation requirements and delivery viability. Native GnRH is rapidly degraded by peptidases with a half-life of merely 2 to 4 minutes, rendering it useless for sustained receptor desensitization without continuous intravenous infusion [1]. Conversely, while leuprolide and goserelin are highly effective, their relative hydrophilicity and pharmacokinetic profiles heavily bias them toward intramuscular or subcutaneous depot formulations. Nafarelin’s specific D-naphthylalanine-induced lipophilicity allows it to achieve a reproducible intranasal bioavailability of approximately 2.8%, permitting the development of needle-free delivery systems that are physically impossible to replicate with less hydrophobic analogs [2].

200-Fold Potency Enhancement via D-Naphthylalanine Substitution

The D-Nal(2)^6 substitution in nafarelin acetate provides extensive hydrophobic interactions within the GnRH receptor binding pocket and sterically shields the peptide from enzymatic degradation. This structural optimization results in a biological potency approximately 200 times greater than that of native GnRH (LHRH), alongside a highly competitive picomolar Ki for the human GnRH receptor [1].

Evidence DimensionBiological Potency
Target Compound DataNafarelin Acetate (~200x native potency)
Comparator Or BaselineNative GnRH (1x baseline)
Quantified Difference200-fold increase in biological potency
ConditionsIn vitro and in vivo receptor activation and desensitization assays

This massive increase in potency allows for therapeutic efficacy at microgram doses, which is an absolute prerequisite for manufacturing volume-limited intranasal formulations.

Extended Elimination Half-Life for Practical Dosing Regimens

Native GnRH is rapidly cleaved by endogenous peptidases, resulting in an extremely brief elimination half-life of 2 to 4 minutes. In contrast, the synthetic modifications in nafarelin acetate extend its systemic elimination half-life to between 2.5 and 4.0 hours following intranasal administration [1].

Evidence DimensionElimination Half-Life
Target Compound DataNafarelin Acetate (2.5 - 4.0 hours)
Comparator Or BaselineNative GnRH (2 - 4 minutes)
Quantified Difference>60-fold extension in systemic half-life
ConditionsHuman pharmacokinetic profiling (intranasal vs intravenous)

The extended half-life eliminates the need for continuous infusion pumps, enabling manageable twice-daily or thrice-daily non-invasive dosing regimens.

Viable Intranasal Bioavailability Driven by API Hydrophobicity

Most therapeutic peptides exhibit near-zero absorption across the nasal mucosa without aggressive permeation enhancers. Nafarelin acetate's inherent hydrophobicity allows it to achieve a baseline intranasal bioavailability of 2.8% (range 1.2–5.6%), which is clinically viable and can be optimized in aqueous solutions containing standard excipients like sorbitol or benzalkonium chloride [1].

Evidence DimensionIntranasal Bioavailability
Target Compound DataNafarelin Acetate (~2.8% absolute bioavailability)
Comparator Or BaselineStandard hydrophilic peptides (<0.1% to undetectable)
Quantified DifferenceClinically viable mucosal absorption without severe permeation enhancers
ConditionsIntranasal administration in human subjects

This specific bioavailability metric dictates the API concentration required during the manufacturing of nasal spray therapeutics, directly impacting cost-of-goods and excipient selection.

Reduced Gonadotropin Consumption in Ovarian Stimulation Protocols

In comparative crossover studies for controlled ovarian stimulation, patients utilizing nafarelin acetate required a significantly lower total number of human menopausal gonadotropin (hMG) ampoules and a shorter duration of hMG administration compared to those receiving D-Trp6-LHRH (triptorelin). Furthermore, the time interval from GnRH agonist initiation to oocyte retrieval was significantly reduced [1].

Evidence DimensionhMG Ampoule Consumption & Stimulation Time
Target Compound DataNafarelin Acetate (Lower hMG requirement, shorter duration)
Comparator Or BaselineD-Trp6-LHRH / Triptorelin (Higher hMG requirement, longer duration)
Quantified DifferenceStatistically significant reduction in hMG usage (P = 0.0005)
ConditionsProspective crossover study in IVF patients using the long protocol

For clinical researchers and procurement managers at fertility clinics, this translates to lower adjunct medication costs and shorter, more efficient stimulation cycles.

Development of Non-Invasive Peptide Delivery Systems

Due to its established 2.8% intranasal bioavailability and high lipophilicity, nafarelin acetate is a primary benchmark API for formulation scientists developing novel nasal sprays, permeation enhancers, or mucosal drug delivery platforms. It serves as a superior model compound compared to leuprolide when optimizing transmucosal peptide absorption and evaluating novel surfactant systems [1].

Reversible Pituitary Desensitization in Reproductive Research

With a half-life of 2.5 to 4 hours, nafarelin acetate provides rapid onset of pituitary suppression followed by a relatively quick reversal upon cessation, unlike 1-to-3-month depot injections of goserelin or leuprolide. This makes it the preferred GnRH agonist for controlled ovarian stimulation protocols in IVF research, where precise, short-term temporal control over LH and FSH levels is required [2].

High-Affinity GnRH Receptor Binding Assays

Possessing a picomolar binding affinity (Ki) for the human GnRH receptor, nafarelin acetate is utilized as a highly stable, high-affinity competitive binder in pharmacological assays evaluating new GnRH antagonists or novel receptor modulators. Its resistance to proteolytic cleavage ensures assay stability over extended incubation periods [3].

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

18

Exact Mass

1399.66731982 g/mol

Monoisotopic Mass

1399.66731982 g/mol

Heavy Atom Count

101

UNII

TH2HMT9YBQ
8ENZ0QJW4H

Sequence

XHWSYXLRPG

Related CAS

76932-56-4 (Parent)

Pharmacology

Nafarelin Acetate is the acetate salt form of nafarelin, a modified synthetic porcine luteinizing hormone (LH)-releasing hormone peptide analog, with gonadotropin-releasing hormone (GnRH) agonist activity. Upon nasal inhalation, nafarelin acetate binds to the GnRH receptor. This initially results in the release of the gonadotropins, follicle-stimulating hormone (FSH) and LH, from the pituitary gland; however, prolonged stimulation of the GnRH receptor desensitizes the receptor, which leads to decreased secretion of FSH and LH. In females, the inhibition of gonadotropin secretion causes hypogonadotropic hypogonadism leading to decreased production of estrogen and progesterone and anovulation. In males, the inhibition of LH secretion prevents the production and release of testosterone from Leydig cells in the testes and causes a significant decline in testosterone production that is near the levels seen following castration.

MeSH Pharmacological Classification

Fertility Agents, Female

Wikipedia

Nafarelin acetate
Nafarelin acetate hydrate

FDA Medication Guides

Synarel
Nafarelin Acetate
SPRAY, METERED;NASAL
PFIZER
01/31/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1: Alizadeh B, Bahari Javan N, Akbari Javar H, Khoshayand MR, Dorkoosh F.
Prolonged injectable formulation of Nafarelin using in situ gel combination
delivery system. Pharm Dev Technol. 2017 May 5:1-13. doi:
10.1080/10837450.2017.1321662. [Epub ahead of print] PubMed PMID: 28430010.


2: Bar-Hava I, Mizrachi Y, Karfunkel-Doron D, Omer Y, Sheena L, Carmon N,
Ben-David G. Intranasal gonadotropin-releasing hormone agonist (GnRHa) for
luteal-phase support following GnRHa triggering, a novel approach to avoid
ovarian hyperstimulation syndrome in high responders. Fertil Steril. 2016
Aug;106(2):330-3. doi: 10.1016/j.fertnstert.2016.04.004. Epub 2016 Apr 22. PubMed
PMID: 27114332.


3: Lahav-Baratz S, Koifman M, Sabo E, Auslender R, Dirnfeld M. p27 and its
ubiquitin ligase Skp2 expression in endometrium of IVF patients with repeated
hormonal stimulation. Reprod Biomed Online. 2016 Mar;32(3):308-15. doi:
10.1016/j.rbmo.2015.11.022. Epub 2015 Dec 30. PubMed PMID: 26795496.


4: Bissell DM, Wang B, Lai J. Hereditary Coproporphyria. 2012 Dec 13 [updated
2015 Jul 1]. In: Pagon RA, Adam MP, Ardinger HH, Wallace SE, Amemiya A, Bean LJH,
Bird TD, Ledbetter N, Mefford HC, Smith RJH, Stephens K, editors. GeneReviews®
[Internet]. Seattle (WA): University of Washington, Seattle; 1993-2017. Available
from http://www.ncbi.nlm.nih.gov/books/NBK114807/
PubMed PMID: 23236641.

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